molecular formula C11H17ClN2O2 B7970575 N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate

Cat. No.: B7970575
M. Wt: 244.72 g/mol
InChI Key: GKADZZJCTCYTIZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate is a chemical compound with the molecular formula C11H12N2·ClH·2H2O. It is a solid substance commonly used in various scientific research fields. This compound is known for its unique structure, which includes a quinoline ring, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate typically involves the reaction of 3-quinolinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The crystallization process is carefully controlled to obtain the dihydrate form, which is essential for its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-methyl-1-quinolin-3-ylmethanamine;dihydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH.2H2O/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;;;/h2-6,8,12H,7H2,1H3;1H;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKADZZJCTCYTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N=C1.O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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